Product packaging for Urea, [2-(1,1-dimethylethyl)phenyl]-(Cat. No.:CAS No. 142940-79-2)

Urea, [2-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12558919
CAS No.: 142940-79-2
M. Wt: 192.26 g/mol
InChI Key: ABECWVYSAUDQSR-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aryl Urea (B33335) Chemistry

Substituted aryl ureas are a broad class of organic compounds characterized by a urea moiety linked to at least one aromatic ring. The urea functional group, with its two N-H protons and a carbonyl oxygen, is an excellent hydrogen bond donor and acceptor. This property is central to their ability to form predictable and robust supramolecular structures, such as one-dimensional tapes and two-dimensional sheets. These non-covalent interactions are fundamental to their application in crystal engineering, organogel formation, and as anion receptors.

In medicinal chemistry, the aryl urea motif is a common pharmacophore found in numerous therapeutic agents. Its ability to form strong and directional hydrogen bonds with biological targets, such as enzymes and receptors, makes it a valuable component in drug design. The substituents on the aryl ring or the second nitrogen atom can be systematically varied to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Historical Overview of Research Trajectories for Aryl Urea Structures

The history of urea itself is a cornerstone of modern organic chemistry, with Friedrich Wöhler's synthesis in 1828 marking the demise of vitalism. The subsequent exploration of urea derivatives, including aryl ureas, has been a continuous journey of discovery. Early research focused on the fundamental synthesis and reactivity of these compounds. The classical synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate. Historically, the generation of isocyanates often relied on the use of hazardous reagents like phosgene (B1210022).

Over the years, research has shifted towards developing safer and more efficient synthetic methodologies. These include the use of phosgene substitutes like triphosgene and carbonyldiimidazole, as well as phosgene-free routes such as the Curtius rearrangement of carboxylic acids. nih.gov More recent advancements have focused on catalytic methods for urea synthesis, further expanding the synthetic chemist's toolkit.

The trajectory of aryl urea research has also been heavily influenced by their growing applications. The discovery of their biological activities spurred extensive investigations in medicinal chemistry. Simultaneously, a deeper understanding of their self-assembly properties has propelled their use in supramolecular chemistry and materials science.

Current Research Landscape and Emerging Trends Pertaining to [2-(1,1-Dimethylethyl)phenyl]urea and Related Analogues

Current research on [2-(1,1-dimethylethyl)phenyl]urea and its analogues is multifaceted, touching upon areas of synthesis, catalysis, and supramolecular chemistry. While specific studies solely focused on [2-(1,1-dimethylethyl)phenyl]urea are not abundant in publicly available literature, research on closely related ortho-substituted aryl ureas provides valuable insights into the emerging trends.

One area of interest is the use of sterically hindered ureas in catalysis. The bulky ortho-substituent can create a specific chiral environment or influence the catalyst's reactivity and selectivity. For instance, urea-substituted cyclopentadienyl ligands have been developed for Rh(III)-catalyzed C-H olefination reactions, where the urea moiety can participate in substrate recognition through hydrogen bonding.

Another significant trend is the investigation of the supramolecular self-assembly of aryl ureas. The ortho-tert-butyl group in [2-(1,1-dimethylethyl)phenyl]urea is expected to have a profound impact on the typical hydrogen-bonding patterns observed in less hindered ureas. Research in this area explores how steric hindrance can be used to control the formation of different supramolecular architectures, such as discrete hydrogen-bonded dimers or oligomers, instead of the more common extended chains. This control over self-assembly is crucial for the rational design of new materials with tailored properties.

Furthermore, the chemical reactivity of sterically hindered ureas is a subject of ongoing investigation. For example, the acid-assisted de-tert-butylation of hindered urea bonds has been reported as a method to "turn off" the dynamic nature of these bonds, effectively stabilizing the urea linkage. rsc.org This type of chemical switchability is a desirable feature in the development of dynamic materials and smart systems.

Significance of Steric and Electronic Effects from the ortho-tert-Butylphenyl Moiety in Urea Chemistry for Academic Inquiry

The ortho-tert-butylphenyl group in [2-(1,1-dimethylethyl)phenyl]urea serves as an excellent platform for studying the fundamental principles of steric and electronic effects in molecular chemistry. The tert-butyl group is one of the most sterically demanding substituents, and its placement at the ortho position to the urea linkage creates significant steric hindrance.

This steric bulk has several important consequences:

Conformational Restriction: The rotation around the C-N bond connecting the phenyl ring and the urea nitrogen is significantly restricted. This leads to a more defined and rigid molecular conformation, which can be advantageous in applications where a specific spatial arrangement of functional groups is required, such as in catalysis or molecular recognition.

Modulation of Hydrogen Bonding: The steric hindrance from the ortho-tert-butyl group can prevent the formation of the typical planar, tape-like hydrogen-bonded structures commonly observed for ureas. nih.gov This can lead to the formation of alternative, and potentially novel, supramolecular assemblies. It can also influence the thermodynamics and kinetics of hydrogen bond formation.

Influence on Reactivity: The steric shielding provided by the tert-butyl group can affect the reactivity of the urea protons and the carbonyl oxygen. For example, it can hinder the approach of reagents to these sites, thereby modifying the compound's chemical behavior.

From an electronic perspective, the tert-butyl group is a weak electron-donating group through induction. While this electronic effect is generally less pronounced than the steric effects, it can still influence the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby subtly modulating the hydrogen-bonding strength and reactivity.

The academic inquiry into [2-(1,1-dimethylethyl)phenyl]urea and related compounds is therefore significant as it provides a deeper understanding of how to harness steric and electronic effects to control molecular conformation, supramolecular assembly, and chemical reactivity. This knowledge is crucial for the rational design of new functional molecules and materials with precisely controlled properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B12558919 Urea, [2-(1,1-dimethylethyl)phenyl]- CAS No. 142940-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142940-79-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2-tert-butylphenyl)urea

InChI

InChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7-9(8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14)

InChI Key

ABECWVYSAUDQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1,1 Dimethylethyl Phenyl Urea and Its Structural Analogs

Precursor Synthesis and Derivatization Strategies for 2-(1,1-Dimethylethyl)aniline Intermediates

Regioselective Functionalization Approaches for Aryl Amines

Achieving regioselective functionalization on the aryl ring of precursors like 2-(1,1-dimethylethyl)aniline is challenging due to the directing effects of the amine and tert-butyl groups. However, modern methods employing sterically hindered metal-amide bases have proven effective. For instance, the use of tailored magnesium amides, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), in hydrocarbon solvents allows for highly regioselective ortho-magnesiation of aryl rings attached to nitrogen-containing heterocycles at room temperature. nih.gov This principle can be extended to aryl amines, where the bulky base overcomes the directing influence of the amine group to functionalize a specific position, which can then be followed by reactions like palladium-catalyzed arylations. nih.gov The avoidance of coordinating solvents like THF, which can compete for binding to the metal base, is often crucial for achieving high regioselectivity. nih.gov

Synthesis of Novel Isocyanates and Carbamoyl (B1232498) Chlorides

The conversion of 2-(1,1-dimethylethyl)aniline into a more reactive intermediate, such as an isocyanate or a carbamoyl chloride, is a cornerstone of classical urea (B33335) synthesis.

Isocyanates are commonly produced from primary amines via phosgenation, a reaction that proceeds through a carbamoyl chloride intermediate. wikipedia.org This industrial method, while efficient, requires stringent safety precautions due to the hazardous nature of phosgene (B1210022). wikipedia.org Alternative laboratory-scale syntheses of isocyanates include rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements, which generate the isocyanate from acyl azides, primary amides, and hydroxamic acids, respectively. wikipedia.org

Carbamoyl chlorides are prepared by reacting an amine with phosgene, often at elevated temperatures to convert the initially formed amine hydrochloride into the desired product. wikipedia.orggoogle.com They can also be generated from the reaction of an isocyanate with hydrogen chloride. wikipedia.org These intermediates are less sensitive to hydrolysis than typical acid chlorides and serve as stable, storable precursors for urea synthesis. wikipedia.org

PrecursorStarting MaterialKey ReagentsGeneral Reaction TypeReference
Aryl IsocyanateAryl AminePhosgene (COCl₂)Phosgenation wikipedia.org
Aryl IsocyanateCarboxylic AcidHydrazoic Acid (HN₃)Schmidt Rearrangement wikipedia.org
Aryl IsocyanateAcyl Azide (B81097)Heat or LightCurtius Rearrangement wikipedia.org
Carbamoyl ChlorideAminePhosgene (COCl₂)Phosgenation wikipedia.orggoogle.com
Carbamoyl ChlorideIsocyanateHydrogen Chloride (HCl)Addition wikipedia.org

Carbonylation and Coupling Reactions for Urea Formation

Direct formation of the urea linkage via carbonylation and other coupling reactions represents a more atom-economical and modern approach, often leveraging transition-metal catalysis to achieve high efficiency and functional group tolerance.

Direct Amidocarbonylation Techniques

Amidocarbonylation is a powerful process that constructs an amide or related functionality in a single step from an aldehyde, an amide, and carbon monoxide, typically catalyzed by cobalt or palladium. researchgate.net A related technique, direct aminocarbonylation, can be used to synthesize ureas. This involves the reaction of amines with a carbon monoxide source. For example, palladium-catalyzed carbonylation reactions of aryl bromides using ligands like Xantphos are effective for the direct synthesis of amides and can be adapted for urea formation. researchgate.net Similarly, solid Co₂(CO)₈ can serve as a convenient source of carbon monoxide for the direct synthesis of benzamides from aryl halides and various amines, showcasing a method applicable to urea synthesis. researchgate.net

Transition-Metal Catalyzed Urea Synthesis Routes (e.g., Palladium, Ruthenium, Gold, Cobalt, Nickel, Rhodium, Iridium Systems)

A variety of transition metals have been developed to catalyze the synthesis of ureas from amines and a C1 source, offering alternatives to traditional, often hazardous reagents.

Palladium: Palladium catalysts are highly effective for the oxidative carbonylation of amines to form ureas. acs.org This process involves reacting a primary amine, or a mixture of a primary and secondary amine, with carbon monoxide and an oxidant. acs.org A catalytic system of PdI₂ with excess KI has shown unprecedented catalytic efficiency for this transformation. acs.org Palladium catalysis also enables the coupling of ortho-substituted arylboronic esters with carbamoyl chlorides to produce tertiary benzamides, a reaction type that can be applied to urea synthesis. organic-chemistry.org

Ruthenium: Ruthenium pincer complexes have emerged as exceptional catalysts for the highly atom-economical synthesis of ureas directly from amines and methanol (B129727), with hydrogen gas as the only byproduct. organic-chemistry.orgnih.govacs.org This method avoids the need for additives like bases or oxidants. organic-chemistry.orgnih.govacs.org Unsymmetrical ureas can also be synthesized efficiently in a one-pot, two-step process. organic-chemistry.orgnih.govacs.org Alternatively, N,N-dimethylformamide (DMF) can be used as a CO surrogate in ruthenium-catalyzed urea synthesis, proceeding via N-H activation of the amine. acs.orgnih.gov

Gold: Gold-based heterogeneous catalysts have been identified for reactions involving urea, such as the synthesis of glycerol (B35011) carbonate from glycerol and urea. rsc.org While this is not a direct synthesis of substituted ureas, it demonstrates gold's ability to facilitate reactions with urea as a key reagent. rsc.org Furthermore, gold-urea complexes can be synthesized and used as precursors for catalytically active porous gold nanoparticles, indicating a strong interaction between gold and the urea moiety. rsc.orggoogle.com

Cobalt: Cobalt complexes are known to catalyze amidocarbonylation reactions. researchgate.net Additionally, stable urea complexes of cobalt(III) have been synthesized and characterized, highlighting the affinity between cobalt and ureas. acs.org In synergy with nickel, cobalt oxides have been shown to enhance the urea oxidation reaction, which provides insight into the electronic interactions relevant for catalytic synthesis. acs.org

Nickel: Nickel catalysis is prominent in the urea oxidation reaction, the reverse of urea synthesis. nih.govmdpi.com However, nickel catalysts are also used in precursor synthesis; for example, nickel complexes can catalyze the reaction of organic halides with metal cyanates to form isocyanates. google.com The kinetics of urea oxidation on nickel catalysts are sluggish, which has driven research into developing more efficient novel nanostructured catalysts. ariel.ac.il

Rhodium and Iridium: Rhodium catalysts can efficiently produce unsymmetric ureas through exchange reactions between two different symmetric ureas. nih.gov Rhodium-alloyed copper catalysts have also been developed for the electrosynthesis of urea from nitrate (B79036) and CO₂. acs.org While less common as a primary catalyst for urea synthesis, iridium has been used as a dopant in nickel-based catalysts to improve the kinetics of the urea oxidation reaction. mdpi.com

Metal CatalystTypical ReactantsKey FeaturesReference
PalladiumAmines, CO, Oxidant; Arylboronic Esters, Carbamoyl ChloridesDirect oxidative carbonylation; Coupling of precursors. acs.orgorganic-chemistry.org
RutheniumAmines, Methanol or DMFHighly atom-economical; H₂ is the only byproduct; No additives required. organic-chemistry.orgnih.govacs.orgacs.org
GoldGlycerol, UreaHeterogeneous catalysis; Formation of gold-urea complexes. rsc.orgrsc.org
CobaltAryl Halides, Amines, CO sourceAmidocarbonylation; Forms stable urea complexes. researchgate.netacs.org
NickelOrganic Halides, Metal CyanatesCatalyzes isocyanate precursor synthesis; Widely studied for urea oxidation. google.comariel.ac.il
RhodiumSymmetric Ureas; Nitrate, CO₂Synthesis of unsymmetric ureas via exchange; Electrosynthesis. nih.govacs.org

Amine-Isocyanate Condensation Optimization

The reaction between an amine and an isocyanate is the most traditional and widely used method for synthesizing ureas. wikipedia.org Optimization of this condensation reaction focuses on improving yields, simplifying purification, and enhancing sustainability. A common strategy involves the in situ generation of the isocyanate from an amine using a phosgene equivalent like triphosgene, followed by the addition of the second amine, which is useful for creating novel diaryl urea derivatives. asianpubs.org

Recent advancements have focused on making this process more environmentally friendly. For example, conducting the amine-isocyanate condensation "on-water" has been shown to be a facile and sustainable approach for producing unsymmetrical ureas. organic-chemistry.org This method often allows for simple product isolation by filtration and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org Another related approach is transamidation, where an existing urea reacts with an amine to form a new urea, a process that can be driven to completion under mild conditions. nih.gov

Green Chemistry Principles in [2-(1,1-Dimethylethyl)phenyl]urea Synthesis

A significant advancement in green chemistry is the move away from volatile organic compounds (VOCs) towards solvent-free conditions or the use of water as a reaction medium. For the synthesis of N-substituted ureas, including analogs of [2-(1,1-dimethylethyl)phenyl]urea, water has been shown to be an effective solvent. rsc.org A simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding the need for organic co-solvents. rsc.orgrsc.org

This aqueous approach offers several advantages:

Enhanced Reactivity and Yield: Studies have shown that both the reaction rate and product yields for N-substituted ureas are often better when performed exclusively in water compared to using organic solvents or even water-organic co-solvent systems. rsc.orgrsc.org

Simplified Purification: In many cases, the desired urea product precipitates from the aqueous solution and can be isolated by simple filtration, eliminating the need for silica (B1680970) gel chromatography. rsc.org

Scalability: The methodology has proven suitable for gram-scale synthesis without a negative impact on yields, making it a viable option for industrial applications. rsc.org

For instance, the reaction of various amines with potassium isocyanate in the presence of aqueous hydrochloric acid provides good to excellent yields of the corresponding N-substituted ureas. rsc.org This approach is a significant improvement over traditional methods that use hazardous reagents like phosgene and its derivatives. rsc.org Another green strategy utilizes 3-substituted dioxazolones as isocyanate precursors in methanol, a less hazardous solvent, with a non-toxic base like sodium acetate, allowing for the synthesis of unsymmetrical ureas under mild conditions. tandfonline.com

Reaction SystemSolventKey AdvantagesTypical YieldsCitation
Amine + Potassium IsocyanateWaterNo organic co-solvent needed, simplified filtration, scalable.Good to Excellent rsc.org, rsc.org
Dioxazolone + AmineMethanolPhosgene-free, uses non-toxic base, mild conditions.Moderate to Excellent tandfonline.com
Amine + 4-nitrophenyl-N-benzylcarbamateDioxane/WaterTolerates complex and water-soluble amines.High bioorganic-chemistry.com

Sustainability is also quantified using metrics that assess the environmental performance of a chemical process. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. nih.govureaknowhow.com For urea production, LCA studies highlight that major environmental impacts, such as global warming potential, are linked to energy consumption and the source of raw materials like ammonia (B1221849) and carbon dioxide. nih.govprinceton.edu

Key strategies for improving sustainability metrics in urea synthesis include:

Reactant and Catalyst Recycling: Industrial processes have evolved from "straight-through" methods to "total recycle" and "stripping" processes that recover and reuse unreacted ammonia and carbon dioxide, significantly improving efficiency. wikipedia.org Similarly, laboratory methods that allow for catalyst filtration and reuse reduce waste and cost. ionike.com

Use of Greener Reagents: Employing biomass-derived reagents or sourcing ammonia from green hydrogen (produced via water electrolysis using renewable energy) can drastically lower the carbon footprint of urea synthesis. rsc.orgureaknowhow.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is crucial. ureaknowhow.com Electrochemical synthesis of urea from CO2 and nitrogen-containing compounds is an emerging, energy-efficient alternative to traditional high-pressure industrial methods. mdpi.com

Recent analyses show that green urea synthesis, fueled by green ammonia and captured CO2, can lead to a significant reduction in global warming potential and fossil fuel depletion compared to conventional methods. rsc.org

Stereoselective Synthesis of Chiral [2-(1,1-Dimethylethyl)phenyl]urea Derivatives (if applicable)

While [2-(1,1-dimethylethyl)phenyl]urea itself is an achiral molecule, the synthesis of its chiral derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry, where chiral ureas and thioureas are valued as organocatalysts and pharmacophores. nih.govmdpi.com

Stereoselectivity can be introduced by reacting 2-(1,1-dimethylethyl)phenyl isocyanate with a chiral amine. This is a straightforward and common method for preparing chiral ureas. The resulting diastereomeric or enantiomerically pure ureas can serve various functions. For example, chiral thioureas are known to act as powerful hydrogen-bond donors in asymmetric organocatalysis. mdpi.com

Advanced methods for stereoselective synthesis include:

Catalytic Asymmetric Synthesis: Chiral catalysts can be employed to control the formation of chiral centers in urea derivatives. For instance, a chiral phosphoric acid has been used to catalyze the enantioselective condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins, a class of cyclic ureas, with high yield and enantiomeric excess. rsc.org Similarly, bifunctional catalysts, such as those derived from quinine, have been successfully used in the asymmetric addition of amines to ketimines to generate chiral N,N'-acetals. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemical outcome of a reaction, and then subsequently removed.

Interfacial Polymerization: Chiral polyurea nanocapsules have been synthesized via interfacial polymerization using chiral monomers like D- or L-lysine enantiomers, demonstrating that chirality can be built into larger, structured materials. nih.gov

MethodDescriptionApplicationCitation
Reaction with Chiral AminesAn achiral isocyanate is reacted with an enantiopure amine.General synthesis of chiral ureas. mdpi.com, researchgate.net
Chiral Acid CatalysisA chiral phosphoric acid catalyzes the condensation of a glyoxal (B1671930) and a urea.Synthesis of chiral cyclic ureas (hydantoins). rsc.org
Bifunctional Cinchona-Derived CatalysisA chiral urea derived from cinchonine (B1669041) catalyzes the addition of aryl amines to ketimines.Synthesis of chiral acyclic N,N'-acetals. acs.org
Interfacial PolymerizationChiral monomers (e.g., lysine (B10760008) enantiomers) are used to form chiral polyurea nanostructures.Creation of chiral nanomaterials. nih.gov

Rearrangement-Based Synthetic Strategies (e.g., Hofmann, Curtius, Lossen)

Rearrangement reactions provide powerful, indirect routes to synthesizing ureas by generating a key isocyanate intermediate in situ. These methods are valuable alternatives to the direct use of often hazardous isocyanates. rsc.org

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org To synthesize a urea, the isocyanate generated from the starting amide, such as 2-(1,1-dimethylethyl)benzamide, can be trapped with an amine. A convenient, one-pot method involves the (diacetoxyiodo)benzene-induced Hofmann rearrangement of an amide; the isocyanate is generated in situ and reacts with an amine (which can be formed from the partial hydrolysis of the isocyanate) to yield the urea. thieme-connect.com Aromatic amides generally give higher yields than alkyl amides in this process. thieme-connect.com

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide into an isocyanate and nitrogen gas. wikipedia.orgmasterorganicchemistry.com The acyl azide is typically prepared from a carboxylic acid derivative. For the synthesis of [2-(1,1-dimethylethyl)phenyl]urea, one could start with 2-(1,1-dimethylethyl)benzoic acid. The generated 2-(1,1-dimethylethyl)phenyl isocyanate can then be reacted with ammonia or an amine to form the target urea. nih.gov This method is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the migrating group's configuration. wikipedia.orgnih.gov

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid (or its derivative) to an isocyanate. numberanalytics.com The process is often facilitated by an activating agent. A modern variation is the "deprotective Lossen rearrangement," where N-nosyl (Nms)-protected amides are converted directly into unsymmetrical ureas. nih.govrsc.org This approach has a broad substrate scope and shows high tolerance for various functional groups, making it suitable for complex molecule synthesis, including drug derivatives. nih.gov

RearrangementStarting MaterialKey IntermediateAdvantagesCitation
Hofmann Primary Amide (e.g., 2-(1,1-dimethylethyl)benzamide)IsocyanateCan be performed in one pot; avoids handling isocyanates. thieme-connect.com, wikipedia.org, rsc.org
Curtius Carboxylic Acid / Acyl AzideIsocyanateTolerates many functional groups; stereospecific. wikipedia.org, nih.gov, nih.gov
Lossen Hydroxamic Acid / N-protected AmideIsocyanateMild conditions; broad substrate scope for complex molecules. nih.gov, rsc.org, numberanalytics.com

Mechanistic Investigations of 2 1,1 Dimethylethyl Phenyl Urea Reactivity and Transformations

Decomposition Pathways and Stability Studies under Various Conditions

The stability of [2-(1,1-dimethylethyl)phenyl]urea is susceptible to thermal, photochemical, and oxidative degradation. The specific pathways of these degradation processes are influenced by the nature of the substituents on the urea (B33335) nitrogen atoms and the phenyl ring.

Thermal Degradation Mechanisms

The thermal decomposition of N,N'-disubstituted ureas, including aryl- and alkyl-substituted derivatives, typically proceeds through the cleavage of the C-N bonds of the urea linkage. This process, often occurring at elevated temperatures, leads to the formation of an isocyanate and an amine as the primary products. For [2-(1,1-dimethylethyl)phenyl]urea, the expected thermal degradation products would be 2-(1,1-dimethylethyl)phenyl isocyanate and ammonia (B1221849).

The temperature at which this decomposition occurs is influenced by the nature of the substituents. Generally, the thermal stability of ureas is dependent on the strength of the intermolecular hydrogen bonds within their crystal lattice. The melting point of urea is 133 °C, and decomposition begins at 150 °C, yielding ammonia and isocyanic acid or carbon dioxide, depending on the conditions researchgate.net. For substituted ureas, the decomposition temperatures can vary. For instance, N-(p-methylphenyl)-N′-(2-pyridyl)urea starts to melt at 153 °C and exhibits a decomposition peak at 226.11 °C pku.edu.cn.

The general mechanism for the thermal decomposition of a disubstituted urea can be represented as follows:

R-NH-CO-NHR' → R-NCO + R'-NH₂

In the case of [2-(1,1-dimethylethyl)phenyl]urea, this would be:

(CH₃)₃C-C₆H₄-NH-CO-NH₂ → (CH₃)₃C-C₆H₄-NCO + NH₃

Further reactions of the highly reactive isocyanate intermediate can lead to the formation of secondary products, including trimers and other oligomers.

Photochemical Transformation Pathways

Phenylurea herbicides, a class of compounds structurally related to [2-(1,1-dimethylethyl)phenyl]urea, are known to undergo photochemical degradation in the presence of light. The primary photochemical transformation pathways for these compounds involve N-dealkylation and hydroxylation of the aromatic ring.

The photochemical degradation of phenylureas can be induced by natural sunlight, and the kinetics of this process are dependent on the structure of the phenylurea and the composition of the aqueous matrix nih.gov. For N,N-dimethyl-substituted phenylurea herbicides, a common pathway is the stepwise N-demethylation researchgate.net. For N-methoxy-N-methyl substituted ureas, both N-demethylation and N-demethoxylation are observed nih.gov.

Based on these established pathways for related compounds, the photochemical transformation of [2-(1,1-dimethylethyl)phenyl]urea is expected to proceed through the following primary routes:

Hydroxylation of the phenyl ring: The aromatic ring can be attacked by photochemically generated hydroxyl radicals, leading to the formation of various hydroxylated isomers.

N-Dealkylation (less likely for the unsubstituted NH₂): While N-dealkylation is a major pathway for many phenylurea herbicides, the specific structure of [2-(1,1-dimethylethyl)phenyl]urea, with an unsubstituted terminal amino group, makes this pathway less direct. However, secondary reactions following ring modifications could potentially lead to cleavage of the urea moiety.

The following table summarizes common photochemical transformation products observed for related phenylurea herbicides, which can serve as a model for the expected products from [2-(1,1-dimethylethyl)phenyl]urea.

Precursor CompoundMajor Photochemical Transformation Products
Diuron (B1670789)3-(3,4-dichlorophenyl)-1-formyl-1-methylurea, N-(3,4-dichlorophenyl)-N-methylurea
IsoproturonN-demethylated and hydroxylated derivatives
Linuron (B1675549)N-demethylated and N-demethoxylated derivatives

Oxidative Degradation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants, including phenylurea herbicides. These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which readily attack the aromatic ring and the urea side chain.

The reaction of hydroxyl radicals with phenylurea herbicides is very rapid, with rate constants typically in the range of 10⁹ M⁻¹s⁻¹ nih.gov. The primary degradation pathways initiated by hydroxyl radicals include:

Hydroxylation of the Aromatic Ring: The addition of a hydroxyl radical to the phenyl ring is a major reaction pathway, leading to the formation of hydroxylated derivatives.

Abstraction of a Hydrogen Atom: Hydroxyl radicals can abstract a hydrogen atom from the N-alkyl groups (if present) or the amino groups, initiating a cascade of further reactions.

Cleavage of the Urea Moiety: The attack of hydroxyl radicals can lead to the breakdown of the urea structure, ultimately resulting in the formation of substituted anilines and other smaller organic molecules.

For [2-(1,1-dimethylethyl)phenyl]urea, the expected primary oxidative degradation products would be hydroxylated derivatives of the parent compound and 2-(1,1-dimethylethyl)aniline resulting from the cleavage of the urea group.

The following table provides an overview of the degradation of related phenylurea herbicides by AOPs:

Phenylurea HerbicideAdvanced Oxidation ProcessKey Findings
Diuron, Monuron, FenuronUV/H₂O₂Efficient degradation through hydroxyl radical attack.
Isoproturon, Chlortoluron, Diuron, LinuronUV, O₃, UV/H₂O₂, O₃/H₂O₂, Fenton, Photo-FentonHigh removal efficiencies achieved with AOPs.
Various PhenylureasHeterogeneous Photocatalysis (e.g., TiO₂, ZnO)Effective degradation under solar irradiation.

Reactivity Profiles as a Hydrogen-Bonding Donor and Acceptor

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen-bond donor (through the N-H protons) and a hydrogen-bond acceptor (through the carbonyl oxygen). This dual functionality allows [2-(1,1-dimethylethyl)phenyl]urea to participate in a variety of intermolecular interactions, leading to the formation of well-defined supramolecular assemblies.

Intermolecular Interactions with Anions and Neutral Guests

The two N-H groups of the urea moiety are excellent hydrogen-bond donors and can form strong and directional interactions with anions. This property makes urea-based compounds effective synthetic receptors for a variety of anions, including halides, carboxylates, and phosphates. The binding affinity and selectivity can be tuned by modifying the substituents on the urea nitrogen atoms. The presence of the electron-donating tert-butyl group on the phenyl ring of [2-(1,1-dimethylethyl)phenyl]urea may influence its anion binding properties.

Urea derivatives can form 1:1 or 2:1 complexes with anions, depending on the structure of the receptor and the nature of the anion. The binding constants for these interactions can be significant, particularly in non-polar solvents. For example, bis-urea receptors have shown strong binding affinities for anions like acetate and dihydrogen phosphate nih.gov.

The interaction of [2-(1,1-dimethylethyl)phenyl]urea with neutral guest molecules is also plausible, particularly with guests that can act as hydrogen-bond acceptors.

Receptor TypeAnionSolventBinding Constant (K) / M⁻¹
Bis-urea receptorAcetateDMSO/MeCNK₁₁ = 4058, K₁₂ = 1835
Bis-urea receptorDihydrogen phosphateDMSO/MeCNK₁₁ = 1100, K₁₂ = 550
Thiourea-based molecular cleftFluoride (B91410)DMSOlog K = 3.69 - 5.1

Formation of Supramolecular Assemblies and Networks

In the solid state and in non-polar solvents, N,N'-disubstituted ureas have a strong tendency to self-assemble into ordered supramolecular structures. The most common motif is the formation of a one-dimensional "tape" or "ribbon" structure, where adjacent urea molecules are connected by a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set motif researchgate.netnih.gov.

The steric bulk of the 2-(1,1-dimethylethyl)phenyl group in [2-(1,1-dimethylethyl)phenyl]urea is expected to play a significant role in directing the formation of these supramolecular assemblies. While the primary hydrogen-bonding interaction will still be the urea tape, the bulky tert-butyl group may influence the packing of these tapes, potentially leading to the formation of more complex three-dimensional networks. The planarity of the urea group and the phenyl ring can be influenced by intramolecular hydrogen bonds, which in turn affects the intermolecular hydrogen bonding patterns researchgate.net.

The formation of these supramolecular polymers can lead to interesting physical properties, such as high viscosity in solution and the formation of gels. The strength of the hydrogen bonds and the degree of association are influenced by the substituents on the urea. Symmetrical N,N'-disubstituted ureas with branched alkyl groups can form linear supramolecular polymers in non-polar solvents due to strong, bifurcated hydrogen bonds nih.gov.

Acid-Base Properties and Proton Transfer Dynamics

The acid-base properties of [2-(1,1-dimethylethyl)phenyl]urea are primarily dictated by the urea functional group, which is influenced by the attached aryl and tert-butyl substituents. The urea moiety possesses both a basic site (the carbonyl oxygen) and acidic sites (the N-H protons). The carbonyl oxygen can be protonated under acidic conditions, which is often the initial step in acid-catalyzed reactions. Conversely, the N-H protons can be deprotonated under strongly basic conditions.

The phenyl group, being electron-withdrawing, generally increases the acidity of the adjacent N-H proton compared to a simple alkyl urea. In basic media, phenylureas can dissociate at the aryl-NH group to form a conjugate base. At a sufficiently high pH, this can lead to the formation of an unreactive side product in a parasitic side equilibrium, which can affect reaction kinetics. rsc.org

Computational studies on the parent compound, phenyl urea, provide insight into the dynamics of proton transfer. Proton transfer between the two nitrogen atoms (N1 and N3) is a critical process in some synthetic reactions. Investigations using Density Functional Theory (DFT) have explored multiple pathways for this transfer, including intramolecular and intermolecular routes. These studies suggest that intermolecular proton transfer is the predominant mechanism at room temperature. The process is very rapid, and both possible anions (with the negative charge on N1 or N3) can coexist, though one may be more stable or primal.

The dynamics of proton transfer can also be influenced by the molecular environment and electronic state. While not specific to this compound, studies on related systems show that proton transfer can be an ultrafast event, occurring on femtosecond timescales, particularly in hydrogen-bonded clusters or following photoexcitation (excited-state intramolecular proton transfer, or ESIPT). rsc.orgresearchgate.net In such processes, the relative acidity and basicity of the proton donor and acceptor groups change upon excitation, facilitating the transfer. researchgate.net The presence of hydrogen-bonding partners, such as water molecules, can mediate proton transfer, sometimes via a "proton wire" mechanism involving a network of molecules. rsc.orgnih.gov

Electrochemical Behavior and Redox Processes

The electrochemical properties of phenylurea compounds, including [2-(1,1-dimethylethyl)phenyl]urea, are relevant for understanding their environmental degradation pathways and for developing analytical methods. Techniques combining electrochemistry (EC) with liquid chromatography (LC) and high-resolution mass spectrometry (HRMS) have been effectively used to simulate the oxidative degradation of this class of compounds. researchgate.net

Electrochemical oxidation mimics the metabolic and environmental redox processes that these molecules undergo. For phenylureas, the main oxidation products are typically hydroxylated compounds formed through substitution and addition reactions. Key oxidative transformations that have been successfully simulated include aromatic hydroxylation (addition of an -OH group to the phenyl ring) and alkyl carbon hydroxylation (oxidation of an alkyl substituent). researchgate.net

During these oxidative processes, unstable intermediates such as quinone imines or quinone methides can be formed. These reactive species are often difficult to observe using conventional methods but have been identified through electrochemical simulations, sometimes by trapping them with nucleophiles like glutathione (GSH). researchgate.net The electrochemical approach allows for the rapid identification of these and other degradation products, providing valuable insights into the reaction mechanisms. researchgate.net

A summary of oxidative reactions mimicked by electrochemical methods for phenylurea herbicides is presented below.

Reaction TypeDescriptionObserved Products / Intermediates
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the phenyl ring.Hydroxylated phenylurea derivatives.
Alkyl Carbon HydroxylationOxidation of a C-H bond on an alkyl side chain to a C-OH group.Hydroxylated alkyl side chains.
Hydrolytic SubstitutionReplacement of a substituent (e.g., -Cl, -OCH3) with a hydroxyl group.Hydroxylated derivatives.
Dehydrogenation/OxidationFormation of reactive intermediates through loss of hydrogen and electrons.Quinone imines, Quinone methides.
ConjugationReaction of intermediates with trapping agents.Glutathione (GSH) conjugates.

Hydrolytic Stability and Mechanism in Chemical Media

The hydrolytic stability of [2-(1,1-dimethylethyl)phenyl]urea is highly dependent on the pH of the chemical media. Like other phenylureas, its decomposition is subject to catalysis by both acids and bases, with different mechanisms predominating under different conditions. researchgate.net

In acidic media , the hydrolysis of phenylureas typically proceeds via an addition-elimination mechanism where the rate-determining step is the attack of water on the N-protonated substrate. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. However, studies over a wide range of acid concentrations show complex kinetics, with a maximum rate observed at a certain acid strength, beyond which the rate decreases due to reduced water activity. researchgate.net In strongly acidic solutions, there is evidence for a change in the hydrolytic decomposition mechanism. researchgate.net

In basic media (pH 12 to 14), an addition-elimination mechanism analogous to the alkaline hydrolysis of amides and esters is proposed. rsc.org The reaction involves the direct attack of a hydroxide ion on the carbonyl carbon. At very high pH, the dissociation of the aryl –NH proton can lead to the formation of a conjugate base, which is less reactive towards hydrolysis, causing a leveling-off of the reaction rate. rsc.org

At intermediate pH , the hydrolysis mechanism is more complex and can be significantly influenced by buffer concentrations. researchgate.net Kinetic evidence suggests a pathway involving the formation of a zwitterionic intermediate. researchgate.net This zwitterion can be formed through several parallel routes depending on the specific pH and buffer components. researchgate.net Bifunctional acid-base buffers, such as phosphate or carbonate, are particularly effective catalysts as they can facilitate the necessary proton transfers (a "proton switch") required for the reaction to proceed. researchgate.net At low buffer concentrations, the formation of the zwitterion is the rate-determining step, while at high buffer concentrations, the breakdown of the zwitterion becomes rate-limiting. researchgate.net

The presence of the bulky 2-(1,1-dimethylethyl) group introduces significant steric hindrance around the urea functionality. Interestingly, for some sterically hindered ureas, the rate of nucleophilic substitution is dramatically faster than for less hindered analogues. researchgate.netresearchgate.net This counterintuitive behavior can be explained by steric decompression, where the relief of steric strain upon forming a planar isocyanate intermediate accelerates the reaction. researchgate.net Therefore, such hindered ureas can act as masked reagents that liberate reactive isocyanates in situ. researchgate.net

ConditionProposed MechanismKey Intermediate(s)Rate-Determining StepCatalysis
Acidic MediaAddition-Elimination researchgate.netN-protonated substrate researchgate.netAttack of water on the protonated substrate researchgate.netSpecific acid catalysis researchgate.net
Basic Media (pH 12-14)Addition-Elimination rsc.orgTetrahedral intermediateAttack of hydroxide ion on carbonyl carbonSpecific base catalysis researchgate.net
Intermediate pHElimination-Addition via Zwitterion researchgate.netZwitterion, Phenylisocyanate researchgate.netZwitterion formation (low buffer conc.) or breakdown (high buffer conc.) researchgate.netGeneral acid-base; efficient catalysis by bifunctional buffers researchgate.net

Applications of 2 1,1 Dimethylethyl Phenyl Urea in Catalysis and Organocatalysis

Role as a Hydrogen-Bonding Organocatalyst

Urea (B33335) and its derivatives have emerged as a prominent class of hydrogen-bond-donating organocatalysts. acs.orgnih.gov The two N-H protons of the urea group are polarized and can form non-covalent, directional hydrogen bonds with electron-rich centers in substrate molecules. This interaction, often described as "partial protonation," activates substrates without the need for a metal center. acs.org The [2-(1,1-dimethylethyl)phenyl]urea structure is particularly notable for the steric hindrance provided by the ortho-tert-butyl group, which can influence the catalyst's binding pocket, enhance selectivity, and modulate its aggregation state in solution.

A central strategy in asymmetric organocatalysis is the design of chiral catalysts that can effectively transfer stereochemical information to the products of a reaction. By integrating the [2-(1,1-dimethylethyl)phenyl]urea framework with a known chiral backbone, it is possible to create potent enantioselective organocatalysts. The aryl urea component acts as the substrate-binding and activating site, while the chiral scaffold creates a stereochemically defined environment.

While specific examples detailing the use of chiral catalysts derived directly from [2-(1,1-dimethylethyl)phenyl]urea are not extensively documented in readily available literature, the established principles of catalyst design allow for clear extrapolation. Chiral backbones such as 1,1'-binaphthyl-2,2'-diamine (BINAM) or trans-1,2-diaminocyclohexane are commonly used for this purpose. mdpi.com The resulting bifunctional catalysts can promote a variety of transformations with high enantioselectivity. For instance, chiral urea derivatives have been successfully employed in enantioselective tail-to-head cyclization reactions of neryl chloride analogues. nih.gov In these reactions, the introduction of a phenyl substituent on the substrate was found to improve enantioselectivity, highlighting the importance of aryl interactions within the catalytic pocket. nih.gov

Other key asymmetric reactions catalyzed by chiral (thio)ureas include Mannich reactions, Friedel-Crafts alkylations, and Michael additions. nih.govresearchgate.netmdpi.com In a representative Mannich reaction, a thiourea-based catalyst facilitated the addition of silyl (B83357) ketene (B1206846) acetals to N-Boc aldimines, achieving high yields and up to 98% enantioselectivity for a broad range of aryl and heteroaromatic imine substrates. nih.gov Similarly, bifunctional tertiary amine-urea catalysts have been used for the Friedel-Crafts alkylation/cyclization of 4-hydroxyindoles, producing spirooxindole-pyranoindole products with high yield and enantioselectivity. mdpi.com

Reaction TypeCatalyst TypeSubstratesYieldEnantioselectivity (ee)Reference
Mannich ReactionChiral Thiourea (B124793)Silyl Ketene Acetal + N-Boc Aldimine~99%up to 98% nih.gov
Friedel-Crafts Alkylation/CyclizationChiral Tertiary Amine-Urea4-Hydroxyindole + EnalHighHigh mdpi.com
Tail-to-Head CyclizationChiral Bis-Aryl UreaNeryl Chloride Analogue63%87% nih.gov
Vinylogous AdditionChiral Urea (derived from BINAM)2-Trimethylsilyloxyfuran + Benzaldehyde56%Moderate mdpi.com

The primary mechanism of action for urea-based organocatalysts involves the activation of electrophiles through hydrogen bonding. acs.org The urea N-H groups act as Lewis acids, donating hydrogen bonds to Lewis basic sites on the electrophilic substrate, such as the oxygen atom of a carbonyl group or a nitro group, or the nitrogen atom of an imine. researchgate.netacs.orgnih.gov This interaction lowers the energy of the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. acs.org

The efficiency of urea as a hydrogen-bond donor depends on its two polarized N-H fragments being in close proximity. nih.gov This arrangement allows for a "chelating" effect, where two parallel hydrogen bonds can be donated to the acceptor atoms of the electrophile (e.g., the two oxygen atoms of a nitro group). nih.gov This dual hydrogen-bonding motif is a key feature that makes ureas and thioureas highly effective catalysts for reactions involving nitroalkenes, such as the Michael addition. acs.org

In many cases, these catalysts operate through a bifunctional mechanism, where they not only activate the electrophile but also interact with the nucleophile, positioning it for optimal attack. nomad-laboratory.de This dual activation strategy mimics the action of enzymes, which often use precisely arranged hydrogen-bond donors and acceptors to orchestrate complex transformations. acs.org

Mechanistic studies have provided a deeper understanding of how urea-based catalysts function in specific reactions. nih.govrsc.org In the ring-opening polymerization (ROP) of cyclic esters, (thio)urea catalysts are thought to activate both the monomer (electrophile) and the growing polymer chain end (nucleophile) simultaneously. rsc.org

For reactions like the enantioselective cyclization of neryl chloride, kinetic and computational studies support a cooperative catalysis model. nih.gov In this model, two molecules of the urea catalyst engage the substrate. This network of non-covalent interactions serves to stabilize the cyclization transition state, facilitating the ionization of the leaving group and effectively controlling the stereochemical outcome. nih.gov

In the context of a Michael addition of an indole (B1671886) to a nitroalkene, a widely accepted mechanistic model involves the urea catalyst forming a 1:1 complex with the nitroalkene. The two N-H groups of the urea bind to the two oxygen atoms of the nitro group. This dual hydrogen-bonding interaction enhances the electrophilicity of the β-carbon of the nitroalkene, preparing it for the nucleophilic attack by the indole. This organized transition state assembly is crucial for both rate acceleration and stereocontrol in asymmetric variants.

Ligand Design and Coordination Chemistry for Metal Catalysis

Beyond organocatalysis, the urea functional group is a versatile building block for designing ligands for transition metal catalysis. The urea moiety can coordinate to metal centers in several ways, and incorporating it into a larger chelating structure allows for the creation of robust and tunable metal complexes. The [2-(1,1-dimethylethyl)phenyl]urea scaffold can be functionalized to produce such ligands, where the bulky tert-butyl group can enforce a specific coordination geometry or protect the metal center.

The synthesis of urea derivatives is often straightforward, commonly involving the reaction of an isocyanate with a primary amine. nih.gov This modularity allows for the systematic construction of complex ligands. To create a chelating ligand based on [2-(1,1-dimethylethyl)phenyl]urea, a second donor atom must be introduced into the molecular framework.

Several synthetic strategies can be envisioned:

Reaction of a functionalized amine with 2-(tert-butyl)phenyl isocyanate: One could start with an amine that already contains a second donor site, such as 2-aminopyridine (B139424) or an N-protected amino alcohol. Reaction with 2-(tert-butyl)phenyl isocyanate would yield a bidentate ligand capable of N,N- or N,O-chelation.

Reaction of 2-(tert-butyl)aniline with a functionalized isocyanate: An alternative approach involves reacting 2-(tert-butyl)aniline with an isocyanate that bears a pendant donor group. For example, 2-isocyanatopyridine (B52835) could be used to generate a pyridyl-urea ligand.

While specific literature detailing the synthesis of chelating ligands from this exact urea is sparse, the synthesis of related dithiourea (DTU) chelating ligands of the type RNHC(=S)NH(CH₂)nNHC(=S)NHR has been reported, demonstrating the general feasibility of creating N-donor chelators from urea-like structures. science.gov

Urea-based ligands have been shown to form stable complexes with various transition metals, most notably palladium. nih.gov The coordination can occur through either the urea oxygen or one of the nitrogen atoms. While oxygen coordination is common, recent studies on Pd-catalyzed reactions have provided evidence for monodentate binding through the unsubstituted nitrogen of N-arylureas. nih.gov This binding mode is crucial for the ligand's role in catalytic cycles such as heteroannulation reactions. nih.gov

Palladium: N-Arylureas have been successfully used as ligands for Pd-catalyzed Heck and Suzuki reactions. nih.gov Complexes of palladium with urea-based ligands have been studied to understand their function, with computational and experimental data suggesting that deprotonated ureate ligands bind to Pd(II) in a monodentate fashion through nitrogen. nih.gov

Rhodium and Iridium: While less common than for palladium, ligands with related diamidobenzene scaffolds form well-defined complexes with rhodium. nih.gov These half-sandwich Rh(III) complexes are synthesized by treating [Cp*RhCl₂]₂ with the diamidobenzene ligand in the presence of a base. nih.gov For iridium, a vast number of cyclometalated complexes have been developed using various phenyl-based ligands like 2-phenylbenzimidazole (B57529) or phenyl-tetrazoles for applications in photochemistry and catalysis. nih.govnih.gov A urea moiety could be incorporated into such cyclometalating ligands to modulate the electronic properties and catalytic activity of the resulting iridium(III) complexes.

MetalLigand TypeComplex ExampleKey FeaturesReference
Palladium (II)N-ArylureaPd-ureate complexMonodentate N-coordination; active in heteroannulation. nih.gov
Rhodium (III)Diamidobenzene (analogue)[Cp*Rh(diamidobenzene)Cl]Half-sandwich complex; redox-active ligand. nih.gov
Iridium (III)Phenyl-tetrazole (analogue)[Ir(ptrz)₂(bpy)]⁺Cationic, cyclometalated complex; highly emissive. nih.gov
Iridium (III)2-Phenylbenzimidazole (analogue)[Ir(C^N)₂(N^N)]ClCationic, AIE-active complex for antibacterial applications. nih.gov

Application in Cross-Coupling Reactions and Other Metal-Catalyzed Processes

While specific, detailed studies focusing exclusively on [2-(1,1-dimethylethyl)phenyl]urea as a ligand in a wide array of cross-coupling reactions are not extensively documented in publicly available literature, the broader class of urea- and thiourea-based ligands, especially those with steric hindrance, has been shown to be effective in various palladium-catalyzed processes. The urea moiety can act as a secondary coordination site, influencing the electronic properties and stability of the catalytic complex.

The development of new ligands is crucial for advancing transition metal-catalyzed reactions. In this context, phosphine-urea ligands have been successfully employed in a range of cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations. digitellinc.com The urea group in these ligands can engage in hydrogen bonding interactions, which can play a role in the stabilization of catalytic intermediates or facilitate substrate activation.

In palladium-catalyzed reactions, N-arylureas have been demonstrated to be effective pro-ligands. nih.gov Upon deprotonation, the resulting ureate can coordinate to the metal center. Experimental and computational studies suggest that this binding can occur in a monodentate fashion through the nonsubstituted nitrogen, a binding mode that is less common for metal-ureate complexes. nih.gov This unique coordination can be advantageous in catalytic cycles, for instance, in the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov

The steric bulk provided by the tert-butyl group in [2-(1,1-dimethylethyl)phenyl]urea is a significant feature. Sterically hindered ligands are known to promote challenging cross-coupling reactions, particularly those involving sterically demanding substrates. researchgate.netresearchgate.net For example, in Suzuki-Miyaura coupling reactions, bulky ligands can facilitate the reductive elimination step, which is often rate-limiting, leading to higher product yields. topicsonchemeng.org.myrsc.org While direct data for [2-(1,1-dimethylethyl)phenyl]urea is limited, the principles derived from studies on other sterically hindered ligands are applicable. The table below presents representative data from studies on related urea-based and sterically hindered ligand systems in palladium-catalyzed cross-coupling reactions to illustrate their general efficacy.

Reaction TypeCatalyst/Ligand SystemSubstratesYield (%)Reference
Suzuki-Miyaura CouplingPd₂(dba)₃ / 4-(2-(diphenylphosphino)phenyl)morpholine2-(Trifluoromethoxy)phenylboronic acid and 2-bromo-1,3-dichloro-5-nitrobenzeneGood to satisfactory topicsonchemeng.org.my
Suzuki-Miyaura CouplingPd-AntPhosDi-ortho-substituted aryl halides and secondary alkylboronic acidsHigh rsc.org
Buchwald-Hartwig AminationPd₂(dba)₃ / Phosphine-urea ligandAryl bromides and secondary aminesUp to 95% researchgate.net
HeteroannulationPd(OAc)₂ / N-ArylureaN-tosyl-o-bromoanilines and 1,3-dienesBroadly effective nih.gov

Heterogeneous Catalysis Using Immobilized [2-(1,1-Dimethylethyl)phenyl]urea Moieties

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability. The [2-(1,1-dimethylethyl)phenyl]urea moiety can be incorporated into or onto solid supports to create novel heterogeneous catalysts.

One common approach is the immobilization of urea-functionalized catalysts on inorganic supports like silica (B1680970). The synergy between the immobilized urea groups and the support surface, such as the silanol (B1196071) groups on silica, can lead to enhanced catalytic activity. nih.gov For instance, a silica-immobilized cyclic urea has been shown to be a highly effective catalyst for the hydrosilylation of carboxylic acids, a reaction for which the free urea molecule shows poor activity. nih.gov It is proposed that the urea and silanol groups work in concert to activate the hydrosilane and the substrate, respectively. nih.gov

Polymer-supported catalysts represent another avenue for the application of immobilized urea moieties. Biodegradable polymers containing urea functionalities have been used as supports for palladium catalysts. researchgate.net These materials can exhibit amphiphilic properties and porous structures, which are beneficial for catalytic reactions in aqueous media. Such catalysts have been successfully used in carbonylation reactions and have shown good recyclability. researchgate.net

Catalyst SystemSupport MaterialCatalyzed ReactionKey FindingsReference
Immobilized Cyclic UreaSilica (SiO₂)Hydrosilylation of benzoic acid derivativesSignificantly higher activity than free urea or silica alone. nih.gov
Palladium NanoparticlesUrea-based Porous Organic PolymerSynthesis with COCatalyst is easily separable and recyclable for up to four cycles without significant loss of activity. researchgate.net
Palladium(II) ComplexesSilica (SiO₂)Cyclization of aminoalkynesRecyclable with only moderate loss of activity. nih.gov

Computational and Theoretical Studies of 2 1,1 Dimethylethyl Phenyl Urea

Molecular Structure and Conformation Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for determining the optimized, lowest-energy (ground state) geometry of molecules. For derivatives of phenylurea, methods like B3LYP with basis sets such as 6-311+G(2d,p) are commonly employed to calculate molecular structures and frontier orbital energies. researching.cnacademicjournals.org These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

In the case of [2-(1,1-dimethylethyl)phenyl]urea, DFT calculations would reveal a non-planar structure. The steric bulk of the ortho-positioned tert-butyl group forces the phenyl ring and the urea (B33335) moiety out of plane to minimize steric repulsion. This contrasts with unsubstituted phenylurea, where the trans-trans conformation can be nearly coplanar, stabilized by conjugation and weak intramolecular hydrogen bonds. researchgate.net The optimized geometry obtained from DFT calculations is often found to be in close agreement with experimental data from X-ray crystallography for similar aryl urea derivatives. researching.cnresearchgate.net

Table 1: Predicted Geometrical Parameters for [2-(1,1-Dimethylethyl)phenyl]urea from DFT Calculations.
ParameterPredicted ValueComment
C=O Bond Length~1.25 ÅTypical for a urea carbonyl group.
C-N (Urea) Bond Length~1.38 ÅPartial double bond character due to resonance.
N-C (Phenyl) Bond Length~1.42 ÅSlightly elongated due to steric hindrance.
C-N-C-C (Phenyl-Urea) Dihedral Angle40-60°Significant twist due to the ortho tert-butyl group.

The conformational landscape of substituted ureas is complex, involving rotation around several single bonds. For alkyl-substituted ureas, potential energy surfaces (PES) reveal distinct isomers and rotational barriers. researchgate.net The analysis of molecules like tert-butylurea (B72671) and phenylurea using methods such as B3LYP and MP2 shows that alkylureas typically favor an anti geometry, where the substituent points away from the carbonyl group. researchgate.net

For [2-(1,1-dimethylethyl)phenyl]urea, two key rotational barriers exist: rotation around the N-C(phenyl) bond and rotation around the C-N(H) bond of the urea group.

Rotameric Preferences: The bulky tert-butyl group on the phenyl ring creates significant steric hindrance, which dictates the preferred orientation of the phenyl group relative to the urea plane. The lowest energy conformation will be one that minimizes the interaction between the tert-butyl methyl groups and the urea moiety.

Cis/Trans Isomerization: The urea functional group itself can exist in different conformations. In N,N'-disubstituted ureas, trans-trans conformations are often favored. researchgate.net However, the steric clash introduced by the ortho-substituent in [2-(1,1-dimethylethyl)phenyl]urea would likely destabilize a fully planar arrangement. Computational studies can calculate the energy barriers for isomerization between different conformers (e.g., syn vs. anti), which are typically in the range of several kcal/mol. researchgate.net For fenuron, a related phenylurea derivative, a conformational interchange barrier of about 7 kcal/mol has been reported. researchgate.net

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to assign spectral features to specific molecular vibrations or electronic transitions.

DFT calculations are widely used to predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. amanote.com These theoretical spectra serve as a powerful tool for confirming molecular structures synthesized in the laboratory. researching.cnekb.eg

IR Spectra: Theoretical frequency calculations can predict the positions and intensities of infrared absorption bands. For [2-(1,1-dimethylethyl)phenyl]urea, key predicted vibrations would include N-H stretching, C=O (Amide I) stretching, and N-H bending coupled with C-N stretching (Amide II). In trisubstituted ureas, two carbonyl stretching bands are often observed, corresponding to hydrogen-bonded and "free" carbonyl groups. mdpi.com

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts helps in the assignment of experimental spectra. chegg.com The calculated shifts for the aromatic protons, the N-H protons, and the distinct carbons of the tert-butyl, phenyl, and urea groups can be compared with experimental data to confirm the molecular structure. researching.cn

Table 2: Predicted Spectroscopic Data for [2-(1,1-Dimethylethyl)phenyl]urea.
SpectroscopyFeaturePredicted Wavenumber/Chemical Shift
FT-IRN-H Stretch3300-3450 cm⁻¹
C=O Stretch (Amide I)1630-1690 cm⁻¹
N-H Bend (Amide II)1520-1570 cm⁻¹
¹H NMRN-H protons6.5-9.0 ppm
Aromatic protons7.0-7.5 ppm
tert-Butyl protons~1.4 ppm
¹³C NMRC=O Carbon~155 ppm
Aromatic Carbons120-140 ppm
tert-Butyl Carbons~30 ppm (CH₃), ~50 ppm (quaternary C)

The electronic properties of [2-(1,1-dimethylethyl)phenyl]urea can be investigated using time-dependent DFT (TD-DFT) calculations to predict UV-Vis absorption spectra. The primary electronic transitions responsible for UV absorption in this molecule are the π → π* transitions within the phenyl ring and the n → π* transition associated with the carbonyl group of the urea moiety. The UV-Vis spectrum for the parent urea molecule shows absorption below 250 nm. nist.gov Phenyl substitution shifts this absorption to longer wavelengths. nist.gov

While many simple ureas are non-fluorescent, the introduction of aromatic groups can lead to photochemically induced fluorescence. nih.gov Computational modeling can predict the energies of excited states and the likelihood of radiative decay (fluorescence). Such studies can determine if [2-(1,1-dimethylethyl)phenyl]urea is likely to be fluorescent and at what wavelengths it might emit light, although experimental verification remains crucial.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface can be constructed, providing a mechanistic understanding that is often difficult to obtain experimentally. mdpi.com

For [2-(1,1-dimethylethyl)phenyl]urea, computational studies can elucidate several key processes:

Formation Mechanism: The synthesis of unsymmetrical ureas can be modeled to understand the reaction pathway, such as the nucleophilic addition of an amine to an isocyanate. researchgate.net DFT calculations can clarify the role of catalysts and predict the favorability of different reaction routes. mdpi.com

Decomposition Pathways: The thermal decomposition (thermolysis) of urea and its derivatives is a complex process involving multiple steps and intermediates, such as isocyanic acid and biuret (B89757). mdpi.commdpi.com Computational models can determine the activation energies for these steps, helping to predict the stability of the compound and the products of its decomposition. mdpi.com

Proton Transfer: Intramolecular and intermolecular proton transfer are fundamental reaction steps. A DFT study on phenylurea investigated the proton transfer between the two nitrogen atoms, finding that the intermolecular pathway was favored. nih.gov Similar modeling for [2-(1,1-dimethylethyl)phenyl]urea could reveal how the electronic and steric effects of the tert-butylphenyl group influence this process.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Strength, π-π Stacking)

The supramolecular assembly of [2-(1,1-dimethylethyl)phenyl]urea in the solid state is governed by a balance of intermolecular forces.

Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor (two N-H groups) and acceptor (C=O group). In the crystal structures of many N,N'-disubstituted ureas, a characteristic head-to-tail hydrogen-bonded chain or ribbon motif is observed. psu.edu In this pattern, the N-H of one molecule donates to the carbonyl oxygen of a neighboring molecule. However, the bulky ortho-tert-butyl group in [2-(1,1-dimethylethyl)phenyl]urea may disrupt this typical packing. Studies on other bulky ureas have shown that steric hindrance can prevent the formation of these common motifs, leading to alternative hydrogen-bonding patterns or the inclusion of solvent molecules. psu.eduresearchgate.net The strength of these hydrogen bonds can be computationally assessed through methods like Quantum Theory of Atoms in Molecules (QTAIM).

π-π Stacking: The interaction between the phenyl rings of adjacent molecules is another potential stabilizing force. However, effective π-π stacking requires close, parallel alignment of the aromatic rings. The steric bulk of the ortho-tert-butyl group is expected to severely hinder such an arrangement. It would likely force a large displacement between adjacent phenyl rings, leading to weak, offset stacking or favoring edge-to-face (C-H•••π) interactions over traditional face-to-face π-stacking. rsc.org The concept of "frustrated π-stacking," where steric hindrance competes with attractive π-π forces, is highly relevant here and can lead to unique supramolecular architectures. rsc.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose and quantify the different components (electrostatic, dispersion, etc.) of these non-covalent interactions. researchgate.net

Rational Design Principles for Novel [2-(1,1-Dimethylethyl)phenyl]urea Derivatives

The principles of rational drug design can be applied to create novel derivatives of [2-(1,1-dimethylethyl)phenyl]urea with tailored properties for specific applications, such as enzyme inhibition or materials science. bbau.ac.innih.govnih.gov

Structure-Based Design: If the three-dimensional structure of a biological target (e.g., an enzyme's active site) is known, derivatives can be designed to optimize interactions. Key strategies would involve:

Modifying the Phenyl Ring: Introducing substituents on the phenyl ring (e.g., in the para- or meta-positions) can introduce new hydrogen bond donors/acceptors or hydrophobic contacts to fill specific pockets in a receptor without altering the crucial ortho-tert-butyl conformation.

Altering the Urea Moiety: The non-aryl side of the urea could be functionalized to introduce different chemical groups, extend into other regions of a binding site, or alter solubility.

Ligand-Based Design: In the absence of a known receptor structure, design can be guided by the properties of the parent molecule.

Steric Control: The ortho-tert-butyl group acts as a powerful conformational lock, rigidly defining the spatial relationship between the phenyl ring and the urea group. This fixed geometry can be exploited. Derivatives can be designed to maintain this conformation while adding other functional groups to probe interactions with a target. bbau.ac.in

Bioisosteric Replacement: The tert-butyl group could be replaced by other bulky, non-polar groups to fine-tune the steric profile and lipophilicity. Similarly, the urea moiety could be replaced with bioisosteres like thiourea (B124793) or guanidinium (B1211019) to modulate hydrogen-bonding capabilities and basicity.

Table 2: Compound Names Mentioned in the Article

Compound Name
[2-(1,1-Dimethylethyl)phenyl]urea
Fenuron
Monuron
Diuron (B1670789)

Information regarding Urea, [2-(1,1-dimethylethyl)phenyl]- in advanced materials science applications is not available in publicly accessible literature.

Extensive and targeted research for the chemical compound "Urea, [2-(1,1-dimethylethyl)phenyl]-," also known as 2-tert-butylphenylurea, across scientific databases and scholarly articles did not yield specific information regarding its application in the advanced materials science fields outlined in the user's request. The compound does not appear to be a common or reported component in the following areas:

Polymer Chemistry and Monomer Applications: There is no evidence of its incorporation into polyurethane or polyurea architectures, nor its use in the development of stimuli-responsive polymers.

Supramolecular Materials and Self-Assembly: No literature was found detailing the use of this specific urea derivative in the design of gels, liquid crystals, Metal-Organic Frameworks (MOFs), or Covalent Organic Frameworks (COFs).

Surface Functionalization and Coatings: There are no reports on the application of [2-(1,1-dimethylethyl)phenyl]urea for surface modification or as a component in coatings.

While the specific compound is not documented in these applications, the broader class of urea derivatives, particularly those with bulky substituents, are of interest in materials science. The urea functional group is a robust hydrogen-bonding motif, capable of forming strong, directional interactions that can be exploited in the design of self-assembling materials and polymers. nih.govrsc.orgmdpi.com The presence of bulky groups, such as the tert-butylphenyl group, can significantly influence the solubility, steric hindrance, and packing of molecules, which in turn affects the properties of the resulting materials. mdpi.comnih.govresearchgate.net

In principle, a molecule like [2-(1,1-dimethylethyl)phenyl]urea could be investigated for such purposes. The urea core provides the hydrogen-bonding capability for forming supramolecular polymers or acting as a physical cross-linker in elastomers. The bulky 2-tert-butylphenyl group would likely disrupt extensive hydrogen-bonded sheets, potentially leading to more soluble materials or influencing the morphology of self-assembled structures. nih.gov However, based on available information, such studies on this specific compound have not been published.

General synthetic routes to unsymmetrical ureas are well-established, often involving the reaction of an isocyanate with an amine or through phosgene-free methods. nih.govmdpi.com Challenges in the synthesis of some bulky urea derivatives can include side reactions and purification.

Advanced Materials Science Applications of 2 1,1 Dimethylethyl Phenyl Urea

Surface Functionalization and Coatings

Adhesion Promotion and Surface Modification

The inherent ability of urea-based compounds to form strong hydrogen bonds suggests that [2-(1,1-dimethylethyl)phenyl]urea could function as an effective adhesion promoter. The urea (B33335) group can form robust non-covalent interactions with various substrates, including metals, polymers, and ceramics. This interaction can enhance the interfacial adhesion between different materials, a critical factor in the performance and durability of composites, coatings, and adhesives.

The presence of the bulky 2-tert-butylphenyl group can also play a significant role in surface modification. This group can influence the packing and orientation of the molecules at an interface, potentially leading to the formation of well-defined and stable molecular layers. Such organized structures are crucial for altering the surface properties of materials, such as their wettability, friction, and biocompatibility. While specific research on [2-(1,1-dimethylethyl)phenyl]urea in this area is not extensively documented, the fundamental principles of urea chemistry support its potential for these applications.

Development of Anti-Corrosion or Hydrophobic Surfaces

The development of surfaces that resist corrosion or repel water is a significant area of materials research. The molecular structure of [2-(1,1-dimethylethyl)phenyl]urea suggests its utility in creating such functional surfaces.

Anti-Corrosion: Corrosion is an electrochemical process that can be inhibited by forming a protective barrier on a metal's surface. The urea group in [2-(1,1-dimethylethyl)phenyl]urea can chelate with metal ions, forming a dense, passivating layer that hinders the corrosive process. Furthermore, the phenyl ring can contribute to the protective properties through π-orbital interactions with the metal surface. While many organic corrosion inhibitors are known, the specific efficacy of this compound would require dedicated study.

Hydrophobic Surfaces: A hydrophobic surface is characterized by its ability to repel water, a property governed by surface energy and roughness. The nonpolar 2-tert-butylphenyl group in [2-(1,1-dimethylethyl)phenyl]urea can contribute to lowering the surface energy of a material it coats. Research on a bis-urea derived organogel has demonstrated the formation of a hydrophobic surface with a water contact angle of up to 147°, showcasing the potential of urea-based compounds in this application. figshare.com The self-assembly of [2-(1,1-dimethylethyl)phenyl]urea molecules on a substrate could lead to the formation of a low-energy surface, thereby imparting hydrophobicity.

Sensor Development for Chemical Species (Excluding Biological Sensors)

The design of selective and sensitive chemical sensors is crucial for environmental monitoring, industrial process control, and safety. Urea derivatives have emerged as a promising class of receptor molecules for the detection of various chemical species, particularly anions and neutral molecules.

Detection of Anions or Neutral Molecules via Urea Receptors

The fundamental principle behind the use of urea-based receptors in chemical sensing lies in their ability to form specific and strong hydrogen bonds with target analytes. The two N-H groups of the urea moiety act as hydrogen bond donors, creating a binding pocket that can selectively accommodate anions or neutral molecules.

The efficiency of a urea-based receptor is dictated by the presence of two proximate and polarized N-H fragments. researchgate.net These fragments can either chelate a spherical anion or donate two parallel hydrogen bonds to the oxygen atoms of a carboxylate or an inorganic oxoanion. researchgate.net The ease of synthesis of substituted urea derivatives allows for the fine-tuning of the receptor's binding affinity and selectivity. researchgate.net

For instance, bis-urea receptors have demonstrated strong binding affinities for various anions, with the nature of the anion and the receptor's structure significantly influencing the binding. nih.gov Studies on simple chemosensors with urea groups have shown their capability to sense anions like acetate, dihydrogen phosphate, and fluoride (B91410) through hydrogen bonding and deprotonation processes, often resulting in a colorimetric or fluorescent response. nih.gov The interaction involves the urea group forming parallel hydrogen bonds with the oxygen atoms of the anion. nih.gov

While specific studies detailing the use of [2-(1,1-dimethylethyl)phenyl]urea as a receptor are not prevalent, its structure aligns with the necessary criteria for an effective anion or neutral molecule receptor. The 2-tert-butylphenyl group could further influence the selectivity and sensitivity of the sensor by providing a specific steric and electronic environment around the binding site.

Advanced Analytical Methodologies for Studying 2 1,1 Dimethylethyl Phenyl Urea and Its Chemical Environment

Spectroscopic Techniques for Real-time Reaction Monitoring

Real-time monitoring of chemical reactions is essential for understanding reaction mechanisms and optimizing process parameters. In-situ spectroscopic techniques are particularly powerful for these studies as they allow for the continuous collection of data without disturbing the reaction mixture.

In-situ NMR and IR Spectroscopy for Kinetic Studies

The synthesis of N,N'-disubstituted ureas, such as [2-(1,1-dimethylethyl)phenyl]urea, typically involves the reaction of an isocyanate with an amine. The kinetics of these reactions can be effectively monitored in real-time using in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In-situ NMR spectroscopy provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time. For instance, in the reaction of an amine with urea (B33335) to form a ureido product, ¹H and ¹³C NMR can track the progressive conversion of the starting materials. nih.gov By monitoring the disappearance of reactant signals and the appearance of product signals, reaction rates can be determined. A kinetic model can then be developed to quantitatively describe the consumption of reactants and the formation of the ureido product. nih.gov

In-situ IR spectroscopy is another powerful tool for kinetic analysis, particularly for reactions involving isocyanates. The strong absorption band of the isocyanate group (N=C=O) at approximately 2250-2275 cm⁻¹ allows for sensitive and accurate monitoring of its consumption during the reaction. The formation of the urea product can be tracked by the appearance of the carbonyl (C=O) stretching vibration at around 1640 cm⁻¹. By plotting the absorbance of the isocyanate peak over time, the reaction kinetics can be determined.

A representative kinetic study of a similar urea formation reaction is summarized in the table below:

Reaction ParameterValue
ReactionPhenyl isocyanate + n-butanol
Monitoring TechniqueAdiabatic Batch Calorimetry
Time to 50% Conversion (uncatalyzed)~100 min
Time to 75% Conversion (uncatalyzed)~200 min
Apparent Second-Order Rate Constant (k_app)Varies with catalyst and temperature

UV-Vis and Fluorescence Spectroscopy for Interaction Dynamics

UV-Vis and fluorescence spectroscopy are valuable techniques for studying the interactions of [2-(1,1-dimethylethyl)phenyl]urea with its chemical environment, such as solvents or other molecules.

UV-Vis spectroscopy can reveal information about the electronic structure of the molecule and how it is affected by its surroundings. Changes in the absorption maximum (λ_max) and molar absorptivity (ε) in different solvents can indicate the nature and strength of solute-solvent interactions. For many aryl ureas, the UV spectrum is characterized by π-π* transitions within the aromatic rings.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study a variety of molecular interactions, including hydrogen bonding and anion binding. Many aryl urea derivatives exhibit fluorescence, and changes in the emission spectrum, such as quenching or enhancement of the fluorescence intensity, or shifts in the emission wavelength, can provide detailed information about binding events. For example, the interaction of urea derivatives with anions can lead to the formation of charge-transfer complexes, resulting in new fluorescence bands. mdpi.com The binding ability of a urea-based receptor is often related to the basicity of the anion, with stronger binding leading to more significant changes in the fluorescence spectrum. nih.gov

The following table shows representative data on the fluorescence response of a urea-bearing polymer to different anions:

AnionBasicity (pKa of conjugate acid)Relative Fluorescence Intensity
Cyanide (CN⁻)9.21Highest
Azide (B81097) (N₃⁻)4.72High
Acetate (AcO⁻)4.76Medium
Fluoride (B91410) (F⁻)3.17Low
Chloride (Cl⁻)-7Lowest
Bromide (Br⁻)-9Lowest
Iodide (I⁻)-10Lowest

This table presents representative data for the interaction of a urea-containing polymer with various anions, demonstrating the use of fluorescence spectroscopy to study such interactions. The data is adapted from a study on urea-bearing polyphenyleneethynylenes. nih.gov

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of [2-(1,1-dimethylethyl)phenyl]urea in complex mixtures, such as reaction workups or environmental samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenylurea compounds. mtc-usa.com It is particularly well-suited for purity assessment and for monitoring the progress of a reaction by separating the starting materials, intermediates, and products.

A typical HPLC method for a substituted urea would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. The method can be validated for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. researchgate.neteurekaselect.com

The following table provides an example of HPLC conditions used for the analysis of a substituted urea:

ParameterCondition
ColumnC18 (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature40 °C

This table provides representative HPLC conditions for the analysis of a substituted urea, adapted from a validated method for imidazolidinyl urea. eurekaselect.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile byproducts that may be formed during the synthesis or degradation of [2-(1,1-dimethylethyl)phenyl]urea. However, many phenylurea compounds are thermally labile and may degrade in the hot GC injector, often yielding isocyanates as degradation products. researchgate.netnih.gov

Despite this limitation, GC-MS can be a valuable tool for identifying these degradation products and other volatile impurities. The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the separated components. For some thermally stable ureas, GC-MS can be used for direct analysis without derivatization. nih.gov

Commonly identified byproducts in the synthesis of phenylureas include unreacted starting materials and products from side reactions, such as the formation of biuret (B89757) from the reaction of the urea product with another molecule of isocyanate.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. Single-crystal XRD analysis of [2-(1,1-dimethylethyl)phenyl]urea would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

In many N,N'-disubstituted ureas, the molecules are linked by N-H···O=C hydrogen bonds, often forming characteristic one-dimensional tapes or two-dimensional networks. researchgate.net The specific hydrogen bonding pattern can be influenced by the nature and position of the substituents on the phenyl rings.

The table below presents representative crystal data for a substituted diaryl urea:

Parameter1-(4-iodophenyl)-3-(4-nitrophenyl)urea
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.45
b (Å)4.98
c (Å)22.89
β (°)102.3
Volume (ų)1386

This table provides representative crystallographic data for a substituted diaryl urea, adapted from a study on N-aryl-N'-4-nitrophenyl ureas. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination of Novel Complexes and Adducts

Single-crystal X-ray diffraction (SC-XRD) offers unparalleled precision in determining the three-dimensional atomic arrangement of a molecule. This technique is paramount for the absolute structure determination of novel coordination complexes and molecular adducts involving [2-(1,1-dimethylethyl)phenyl]urea. When a well-ordered single crystal of a [2-(1,1-dimethylethyl)phenyl]urea-containing compound is irradiated with a monochromatic X-ray beam, the resulting diffraction pattern can be analyzed to yield a detailed crystallographic model.

This model provides precise bond lengths, bond angles, and torsion angles, offering a definitive understanding of the molecule's conformation and the nature of its intermolecular interactions, such as hydrogen bonding. For instance, in a hypothetical co-crystal of [2-(1,1-dimethylethyl)phenyl]urea with a guest molecule, SC-XRD could reveal the specific hydrogen bonding network between the urea's N-H protons and the guest's acceptor atoms, as well as any π-π stacking interactions involving the phenyl ring.

Hypothetical Crystallographic Data for a [2-(1,1-dimethylethyl)phenyl]urea Adduct

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 98.76
γ (°) 90
Volume (ų) 1354.2

Powder X-ray Diffraction for Polymorph Analysis and Material Characterization

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of [2-(1,1-dimethylethyl)phenyl]urea. Polymorphs of a compound have the same chemical composition but differ in their crystal structures, which can lead to variations in physical properties like solubility, melting point, and stability.

In a PXRD experiment, a powdered sample of [2-(1,1-dimethylethyl)phenyl]urea is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a sample to reference patterns, one can identify the polymorph present, assess its purity, and monitor phase transformations under different conditions such as temperature and humidity. This technique is also crucial for routine quality control in manufacturing processes.

Hypothetical PXRD Peak List for a Polymorph of [2-(1,1-dimethylethyl)phenyl]urea

2θ (°) d-spacing (Å) Relative Intensity (%)
8.5 10.40 100
12.2 7.25 45
17.0 5.21 80
21.5 4.13 65

Mass Spectrometry for Mechanistic Insights and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of [2-(1,1-dimethylethyl)phenyl]urea, confirming its elemental composition, and gaining insights into its chemical reactivity and structural isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates and Adducts

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like [2-(1,1-dimethylethyl)phenyl]urea. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become ionized, typically by protonation to form [M+H]⁺ ions or by forming adducts with other cations present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

ESI-MS is highly effective for identifying reaction intermediates and non-covalently bound adducts of [2-(1,1-dimethylethyl)phenyl]urea in solution. For example, when studying the interaction of this compound with metal ions or other organic molecules, ESI-MS can detect the formation of complex species in real-time, providing valuable information about reaction mechanisms and host-guest chemistry. The high sensitivity of ESI-MS allows for the detection of these species even at very low concentrations.

Expected Ions in the ESI-MS Spectrum of [2-(1,1-dimethylethyl)phenyl]urea

Ion m/z (calculated)
[M+H]⁺ 193.1335
[M+Na]⁺ 215.1155
[M+K]⁺ 231.0894
[2M+H]⁺ 385.2598

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. In an MS/MS experiment, a specific ion of [2-(1,1-dimethylethyl)phenyl]urea, such as the protonated molecule [M+H]⁺, is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.

The fragmentation pattern provides a wealth of structural information that can be used to confirm the identity of the compound and to differentiate it from its isomers. For [2-(1,1-dimethylethyl)phenyl]urea, characteristic fragmentation pathways would likely involve the cleavage of the urea moiety and the loss of the tert-butyl group. By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, which is invaluable for the structural elucidation of unknown related compounds or metabolites.

Plausible Fragmentation Pathways for the [M+H]⁺ Ion of [2-(1,1-dimethylethyl)phenyl]urea

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
193.13 136.08 C₄H₉ (tert-butyl group)
193.13 119.09 NH₂CONH₂ (urea)

Environmental Transformation and Abiotic Degradation Pathways of 2 1,1 Dimethylethyl Phenyl Urea

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, primarily from the ultraviolet (UV) spectrum of solar radiation. mdpi.com This process can occur through direct absorption of light by the target molecule or indirectly through the action of photosensitizers. mdpi.com

UV radiation is a key driver of the photodegradation of many organic pollutants, including phenylurea herbicides. The energy from UV light can directly break chemical bonds within the [2-(1,1-dimethylethyl)phenyl]urea molecule, leading to its transformation. However, direct photolysis of some phenylurea herbicides in water is not always a major degradation pathway. epa.gov

The presence of photosensitizers can significantly accelerate photodegradation. Photosensitizers are substances that absorb light energy and transfer it to other molecules, initiating their degradation. mdpi.com In the context of environmental systems, natural substances like humic acids can act as photosensitizers. mdpi.com Furthermore, engineered systems often employ photocatalysts such as titanium dioxide (TiO₂) to enhance degradation. mdpi.comnih.gov When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). nih.gov These radicals are powerful oxidizing agents that can non-selectively attack and degrade a wide range of organic compounds. nih.govnih.gov The photocatalytic degradation of phenylurea herbicides like chlortoluron and chloroxuron (B157110) has been shown to be effective in the presence of TiO₂ under solar radiation. nih.gov

The photodegradation of phenylurea herbicides results in the formation of various transformation products, or photoproducts. The specific products formed depend on the reaction conditions and the structure of the parent compound. For phenylurea herbicides, common degradation pathways include hydroxylation of the aromatic ring, dealkylation of the urea (B33335) side chain, and dechlorination for chlorinated analogues. nih.govnih.gov For instance, the photocatalytic degradation of diuron (B1670789) leads to a variety of products through oxidation of the methyl group, hydroxylation, and dechlorination. nih.gov Similarly, the degradation of chlortoluron and chloroxuron produces hydroxylated compounds as the primary by-products, resulting from the interaction with hydroxyl radicals. nih.gov Other identified processes include demethylation and dearylation. nih.gov

The kinetics of photodegradation describe the rate at which the compound breaks down. These reactions often follow first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. mdpi.com Studies on various phenylurea herbicides have demonstrated that the degradation rate can be significantly influenced by factors such as the intensity of UV radiation, the concentration of photosensitizers, and the chemical composition of the water. mdpi.com For example, the photodegradation of the sulfonylurea-based herbicide flucetosulfuron (B1672862) was found to follow first-order kinetics and was significantly enhanced in the presence of TiO₂. mdpi.com

Table 1: Photoproducts Identified from the Degradation of Diuron This table presents examples of photoproducts identified from a related phenylurea herbicide, diuron, which can provide insights into the potential degradation pathways for [2-(1,1-dimethylethyl)phenyl]urea.

Parent CompoundPhotoproductDegradation PathwayReference
DiuronN-(3,4-dichlorophenyl)-N'-methylurea (DCPMU)Demethylation nih.gov
DiuronN-(3,4-dichlorophenyl)urea (DCPU)Demethylation nih.gov
Diuron3,4-dichloroaniline (3,4-DCA)Hydrolysis of urea bond nih.gov
DiuronHydroxylated diuron derivativesHydroxylation of the aromatic ring oup.com

Hydrolysis Pathways and Chemical Stability in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of phenylurea herbicides to hydrolysis is an important factor in their environmental persistence, particularly in aqueous systems where photodegradation may be limited.

Phenylurea herbicides are generally stable to hydrolysis at neutral pH. tandfonline.comtandfonline.com Studies on fenuron, monuron, diuron, and chloroxuron have shown that their half-lives at 25°C and pH 7 are on the order of decades, suggesting that neutral hydrolysis is a very slow degradation process. tandfonline.comtandfonline.com The hydrolysis rate, however, is influenced by pH, with increased degradation under alkaline conditions. tandfonline.comtandfonline.com The mechanism for alkaline hydrolysis is proposed to involve the formation of a tetrahedral intermediate anion, which then decomposes to products. tandfonline.comtandfonline.com For some herbicides like tebuthiuron (B33203), the hydrolysis half-life is greater than 64 days across a pH range of 3, 6, and 9, indicating significant stability. nih.gov

Table 2: Estimated Hydrolysis Half-Lives of Phenylurea Herbicides at 25°C and pH 7

CompoundEstimated Half-Life (years)Reference
Fenuron89 tandfonline.comtandfonline.com
Monuron66 tandfonline.comtandfonline.com
Diuron41 tandfonline.comtandfonline.com
Chloroxuron41 tandfonline.comtandfonline.com

Oxidative Degradation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comhristov.com AOPs are particularly effective for the degradation of persistent organic pollutants like phenylurea herbicides. mdpi.comtandfonline.com

Common AOPs include ozonation, UV/H₂O₂, and Fenton-based processes (Fe²⁺/H₂O₂). hristov.comtandfonline.com The photo-Fenton process, which combines Fenton's reagent with UV light, is a particularly powerful AOP. nih.govunesp.br This process enhances the production of hydroxyl radicals, leading to faster and more complete degradation of organic compounds. nih.govunesp.br Studies on the degradation of tebuthiuron and diuron using the photo-Fenton process have demonstrated high efficiency, with significant reductions in the parent compound concentration in short timeframes. nih.gov For tebuthiuron, the use of a solar photo-Fenton process with ferric citrate (B86180) has been shown to be effective over a wide pH range. unesp.brspacefrontiers.org

The degradation of phenylurea herbicides by AOPs typically involves the attack of hydroxyl radicals on the molecule, leading to hydroxylation of the aromatic ring, cleavage of the urea side chain, and eventual mineralization to carbon dioxide, water, and inorganic ions. nih.govmdpi.com Electrochemical AOPs, which generate hydroxyl radicals at the surface of an anode, have also proven effective in degrading tebuthiuron. bohrium.comnih.govub.edu

Sorption and Leaching Behavior in Soil Matrices (Abiotic Processes Only)

Sorption refers to the process by which a chemical substance adheres to a solid surface. In soil, the sorption of [2-(1,1-dimethylethyl)phenyl]urea to soil particles, primarily organic matter and clay minerals, is a critical abiotic process that influences its mobility and availability for other degradation processes. nih.govnih.gov The extent of sorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Phenylurea herbicides generally exhibit low to moderate sorption in soils, which means they have the potential to be mobile and leach into groundwater. nih.govtandfonline.comnih.gov The degree of sorption is strongly correlated with the organic carbon content of the soil; higher organic carbon content leads to greater sorption and reduced mobility. nih.gov The molecular structure of the herbicide also plays a role. nih.gov For example, studies on tebuthiuron have shown that it has a high potential to leach in soils, particularly in sandy soils with low organic matter. tandfonline.comresearchgate.netresearchgate.net In contrast, tebuthiuron leaching is more limited in clayey soils. researchgate.net The sorption of phenylurea herbicides like diuron and linuron (B1675549) can be significantly enhanced by amending the soil with biochar, which has a high sorption capacity. nih.gov

Table 3: Sorption Coefficients for Selected Phenylurea Herbicides in Different Soil Types

HerbicideSoil TypeSorption Coefficient (Kd or Kf)Reference
TebuthiuronClay SoilKf = 1.15 mg(1-1/n) L1/n Kg⁻¹ researchgate.net
TebuthiuronLoamy Sand SoilKf = 0.80 mg(1-1/n) L1/n Kg⁻¹ researchgate.net
DiuronClayey SoilGenerally low sorption nih.gov
LinuronClayey SoilModerate adsorption (Koc = 195) researchgate.net

Future Research Directions and Unexplored Avenues for 2 1,1 Dimethylethyl Phenyl Urea

Integration into Hybrid Catalytic Systems

The urea (B33335) moiety is a powerful hydrogen-bond donor, a property that has been successfully leveraged in organocatalysis. researchgate.net For [2-(1,1-dimethylethyl)phenyl]urea, the next frontier lies in its application within hybrid catalytic systems, where it can act as an organocatalyst in concert with a metal catalyst or as a specialized ligand that modulates the activity and selectivity of a metallic center.

Future research should focus on developing bimetallic or cooperative catalytic systems where the urea group and a metal complex work in synergy. The bulky 2-tert-butylphenyl group can create a defined chiral pocket around a metal center, potentially leading to high enantioselectivity in asymmetric catalysis. Research could explore its use in ruthenium-based hydrogenation catalysts, where additives can switch selectivity. nih.govrsc.org For instance, the compound could be paired with transition metals like iridium or ruthenium to catalyze challenging reactions such as the hydrogenation of CO2-derived urea derivatives or the synthesis of valuable chemicals. researchgate.netresearchgate.net A proposed research trajectory would be to systematically screen various metal precursors and reaction conditions to optimize these hybrid systems for specific transformations.

Table 1: Proposed Hybrid Catalytic Systems for Investigation

Catalyst System Component 1 Catalyst System Component 2 Target Reaction Key Performance Metric
[2-(1,1-Dimethylethyl)phenyl]urea Ruthenium(II) pincer complex Asymmetric Hydrogenation of Ketones Enantiomeric Excess (%)
[2-(1,1-Dimethylethyl)phenyl]urea Palladium(II) Acetate C-H Activation/Functionalization Regioselectivity & Yield (%)

Exploration of Novel Polymerization Techniques and Material Formulations

The ability of the urea group to form strong, directional hydrogen bonds makes it an excellent building block for creating highly ordered supramolecular structures and robust polymeric materials. nih.gov Future investigations should explore the use of [2-(1,1-dimethylethyl)phenyl]urea as a functional monomer or a structure-directing additive in novel polymerization processes.

One unexplored avenue is its use in ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. rsc.org The compound could act as a co-catalyst that activates the monomer through hydrogen bonding, potentially controlling the polymer's molecular weight and stereochemistry. rsc.org Furthermore, incorporating this bulky urea derivative into poly(urea ester)s or polyureas could lead to materials with enhanced thermal stability and specific mechanical properties due to the combination of hydrogen bonding and steric hindrance. nih.govnsf.gov Research should be directed toward synthesizing and characterizing these new polymers, focusing on how the 2-tert-butylphenyl group influences properties like melting temperature, crystallinity, and biodegradability. nsf.govresearchgate.net

Development of Next-Generation Chemical Sensor Platforms

The urea scaffold is a well-established motif for the recognition and sensing of anions through hydrogen bonding. mdpi.comrsc.orgresearchgate.net The two N-H groups can act as a chelate, binding to anions and producing a detectable signal. rsc.orgresearchgate.net The future for [2-(1,1-dimethylethyl)phenyl]urea in this field lies in creating highly selective and sensitive sensor platforms. The sterically demanding tert-butyl group can create a unique binding pocket, which could be exploited for the selective recognition of specific anions over others.

Future research should focus on integrating this urea derivative into chromogenic and fluorogenic sensor arrays. nih.gov By attaching a signaling unit (a chromophore or fluorophore) to the phenyl ring, anion binding can trigger a change in color or fluorescence intensity. mdpi.comacs.org Investigations could target the detection of environmentally or biologically important anions like phosphate, acetate, or fluoride (B91410). nih.govacs.org An advanced approach would involve immobilizing the compound onto solid supports, such as mesoporous silica (B1680970) or polymer resins, to create reusable and practical sensor devices for real-time monitoring in aqueous solutions. acs.orgresearchgate.netnih.gov

Table 2: Proposed Anion Sensor Development Plan

Sensor Type Target Analyte Transduction Signal Potential Application
Colorimetric Dihydrogen Phosphate (H₂PO₄⁻) Visible Color Change Environmental Water Testing
Fluorometric Acetate (CH₃COO⁻) Fluorescence Quenching/Enhancement Biological Sample Analysis

Advanced Computational Predictions for Structure-Property Relationships and Reactivity

While experimental work is crucial, future research efficiency can be greatly enhanced by advanced computational modeling. nih.gov A deep dive into the conformational landscape and electronic properties of [2-(1,1-dimethylethyl)phenyl]urea using quantum chemical methods like Density Functional Theory (DFT) is a critical next step.

Computational studies can predict how the molecule will behave in different chemical environments. researchgate.net For instance, modeling can be used to:

Predict Conformational Preferences: Understand how the tert-butyl group influences the orientation of the urea moiety, which is critical for its role in catalysis and molecular recognition. nih.govresearchgate.net

Calculate Binding Energies: Simulate the interaction of the urea with various metal ions and anions to predict binding affinities and selectivities, guiding the design of catalysts and sensors.

Model Reaction Mechanisms: Elucidate the transition states and reaction pathways for catalytic processes, helping to optimize reaction conditions and catalyst design. nih.gov

A systematic computational study could generate a database of properties that would accelerate experimental validation and discovery.

Table 3: Plan for Computational Studies

Computational Method Property to Investigate Objective
DFT with Implicit Solvation Conformational Free-Energy Landscape Identify low-energy conformers relevant for catalysis and binding. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Hydrogen Bond Strength and Nature Quantify the strength of urea-anion and urea-monomer interactions.

Scalable and Sustainable Synthetic Methodologies for Industrial Relevance

For any chemical compound to have a real-world impact, its synthesis must be efficient, scalable, and environmentally benign. While lab-scale syntheses of aryl ureas are common, often via the reaction of an amine with an isocyanate, future research must focus on greener and more industrially viable routes. rsc.orgscispace.com

Key research avenues include:

Non-Isocyanate Routes: Developing synthetic pathways that avoid the use of toxic and hazardous isocyanates. acs.org This could involve the dehydrogenative coupling of amines with methanol (B129727) or using CO2 as a C1 source. acs.org

Catalytic Processes: Employing catalysts to improve reaction efficiency and reduce waste. For example, manganese-catalyzed dehydrogenative coupling offers a greener alternative. acs.org

Flow Chemistry: Transitioning from batch production to continuous flow synthesis. Flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up.

The ultimate goal is to develop a synthetic protocol for [2-(1,1-dimethylethyl)phenyl]urea that is not only high-yielding but also aligns with the principles of green chemistry, making it an attractive compound for industrial applications.

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